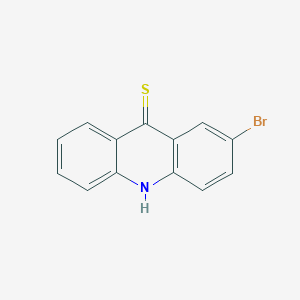

2-Bromoacridine-9(10H)-thione

Description

Contextualization of the Acridine (B1665455) Scaffold in Contemporary Research

The acridine scaffold, a nitrogen-containing tricyclic heterocycle, is a cornerstone in medicinal and materials chemistry. researchgate.netptfarm.pl Its planar structure allows it to intercalate between the base pairs of DNA, a mechanism that is fundamental to the anticancer activity of many acridine derivatives. researchgate.netmdpi.com This DNA affinity has made the acridine framework a prime target for the design of new oncological drugs. researchgate.net Researchers have developed a multitude of acridine-based compounds with a wide array of biological activities, including anticancer, antiseptic, antimalarial, and antifungal properties. ptfarm.plmdpi.combenthamdirect.com

For instance, drugs like amsacrine (B1665488) and nitracrine (B1678954) are well-known anticancer agents that feature the acridine core. ptfarm.plmdpi.com The versatility of the acridine nucleus allows for chemical modifications at various positions, which can fine-tune its biological activity and selectivity, potentially overcoming limitations like drug resistance in current cancer treatments. researchgate.net Beyond oncology, acridine derivatives are being investigated for treating neurodegenerative diseases like Alzheimer's, targeting enzymes such as acetylcholinesterase and butyrylcholinesterase. benthamdirect.comdntb.gov.ua The ability to functionalize the acridine ring system makes it a privileged scaffold in the ongoing search for novel therapeutic agents. dntb.gov.ua

Table 1: Examples of Biologically Active Acridine Derivatives

| Compound Name | Biological Application | Reference |

|---|---|---|

| Proflavine | Antiseptic, Bacteriostatic | ptfarm.pl |

| Quinacrine (Mepacrine) | Antimalarial | ptfarm.plbenthamdirect.com |

| Amsacrine | Anticancer | mdpi.combenthamdirect.com |

| Nitracrine | Anticancer | ptfarm.plbenthamdirect.com |

| Tacrine | Anti-Alzheimer | ptfarm.plbenthamdirect.com |

Significance of Thione Derivatives in Organic and Medicinal Chemistry

Thione derivatives, characterized by a carbon-sulfur double bond (C=S), are sulfur analogs of ketones and hold significant importance in heterocyclic chemistry. researchgate.net The replacement of oxygen with sulfur imparts unique chemical and physical properties to the molecule. A key feature of many heterocyclic thiones is their ability to exist in two tautomeric forms: the thione form and the thiol form. researchgate.net This tautomerism can significantly influence their biological activity and reactivity, making them versatile building blocks for designing compounds with diverse properties. researchgate.net

In medicinal chemistry, thione-containing heterocycles have demonstrated a broad spectrum of pharmacological activities. scholarsresearchlibrary.com Various classes, including pyrimidine (B1678525) thiones, triazole thiones, and quinazoline (B50416) thiones, have been synthesized and evaluated for their potential as therapeutic agents. researchgate.netasianpubs.org Research has revealed their efficacy as antiviral, antitumor, antibacterial, and antioxidant agents. scholarsresearchlibrary.comasianpubs.orgtandfonline.com For example, certain dihydropyrimidine-2(1H)-thione derivatives have shown promising antimicrobial and antioxidant activities. scholarsresearchlibrary.com The thione group's ability to coordinate with metal ions and participate in various chemical reactions further expands its utility in the synthesis of complex, biologically active molecules. tandfonline.comacs.org

Table 2: Reported Biological Activities of Heterocyclic Thione Derivatives

| Heterocyclic Core | Reported Biological Activities | Reference |

|---|---|---|

| Dihydropyrimidine-2(1H)-thiones | Antiviral, Antitumor, Antibacterial, Antioxidant | scholarsresearchlibrary.com |

| Pyrimidine-2-thiones | Anticancer | asianpubs.org |

| Triazole-thiones | Antimicrobial | researchgate.net |

The Role of Halogenation (Bromination) in Modifying Acridine Reactivity and Properties

Halogenation, and specifically bromination, is a powerful tool for modifying the physicochemical properties and reactivity of aromatic scaffolds like acridine. The introduction of a bromine atom onto the acridine ring system can have profound electronic and steric effects. Bromine is an electronegative atom that acts as an electron-withdrawing group via induction, while also being a deactivating, ortho-para directing group in electrophilic aromatic substitution due to its lone pairs of electrons.

The position of bromination on the acridine ring is highly dependent on the reaction conditions. Studies on the electrophilic bromination of acridine have shown that the reaction is regioselective. For instance, bromination in concentrated sulfuric acid tends to yield the 2- and 4-bromoacridine isomers, with the 4-isomer often predominating. researchgate.net The use of reagents like N-Bromosuccinimide (NBS) also provides a method for the regioselective bromination of acridine derivatives. researchgate.net

In the case of 2-Bromoacridine-9(10H)-thione, the bromine atom at the C-2 position is expected to influence the electron density of the entire heterocyclic system. This can alter the molecule's ability to interact with biological targets, such as DNA or enzymes. researchgate.net Furthermore, the carbon-bromine bond serves as a reactive handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new functional groups and the construction of more complex molecules. The strategic placement of a bromine atom is therefore a key strategy in the rational design of novel acridine-based compounds.

Research Imperatives and Future Directions for 2-Bromoacridine-9(10H)-thione

While the parent acridine scaffold and various thione derivatives are well-studied, specific research on 2-Bromoacridine-9(10H)-thione is not extensively documented in current literature. This knowledge gap presents several compelling avenues for future investigation.

A primary research imperative is the development of an efficient and regioselective synthesis for 2-Bromoacridine-9(10H)-thione. This would likely involve a multi-step process, potentially starting from 2-bromoacridine (B14150503) or by performing a selective bromination on acridine-9(10H)-thione. lookchem.com Once synthesized, thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to confirm its structure and understand its solid-state properties.

Given the established biological activities of both acridines and thiones, a crucial future direction would be the comprehensive biological evaluation of 2-Bromoacridine-9(10H)-thione. researchgate.netresearchgate.net Screening for anticancer activity against a panel of human cancer cell lines would be a logical starting point, investigating its potential as a DNA intercalator or a topoisomerase inhibitor. researchgate.netdntb.gov.ua Additionally, its potential as an antimicrobial, antifungal, or antiviral agent should be explored. mdpi.comscholarsresearchlibrary.com

Further research could also focus on its chemical reactivity. Investigations into the tautomeric equilibrium between the thione and the corresponding 2-bromo-9-mercaptoacridine would provide insight into its fundamental chemical behavior. The compound could also serve as a versatile intermediate for creating a library of new derivatives through reactions at the thione/thiol group and the bromo substituent, leading to novel structures with potentially enhanced or entirely new pharmacological profiles.

Properties

CAS No. |

10352-11-1 |

|---|---|

Molecular Formula |

C13H8BrNS |

Molecular Weight |

290.18 g/mol |

IUPAC Name |

2-bromo-10H-acridine-9-thione |

InChI |

InChI=1S/C13H8BrNS/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,(H,15,16) |

InChI Key |

YGSIFJJGHQWJJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C3=C(N2)C=CC(=C3)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromoacridine 9 10h Thione

Strategic Approaches to the Acridine-9(10H)-thione Core Synthesis

The foundational step in synthesizing the target compound is the construction of the acridine-9(10H)-thione heterocyclic system. This is typically achieved by first preparing the oxygen analog, 9(10H)-acridinone, which is then converted to the desired thione.

Conversion Pathways from 9(10H)-Acridinone Precursors

The most direct method for preparing acridine-9(10H)-thione is through the thionation of the corresponding 9(10H)-acridinone. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom. The reaction is commonly achieved using specialized thionating agents.

Key thionating agents include Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]. mdpi.com Lawesson's reagent is often preferred due to its better solubility in organic solvents and milder reaction conditions. mdpi.comrsc.org The reaction mechanism involves the formation of a four-membered ring intermediate between the carbonyl group and the reagent, followed by ring-opening and elimination to yield the thiocarbonyl. mdpi.com The reaction rate is generally faster for amides and lactams compared to less reactive esters. mdpi.com While effective, purification can sometimes be complicated by byproducts from the reagent. rsc.org

| Thionating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Lawesson's Reagent (LR) | Toluene (B28343) or Xylene, Reflux (e.g., 110 °C) rsc.org | Good solubility, milder conditions, high yields. mdpi.com | Can complicate product purification due to byproducts. rsc.org |

| Phosphorus Pentasulfide (P₄S₁₀) | High-boiling solvents (e.g., Pyridine (B92270), Toluene), Reflux | Readily available and potent. | Lower solubility, often requires harsher conditions. mdpi.com |

Exploration of Alternative Ring-Closing Methodologies

The 9(10H)-acridinone precursor is itself synthesized through various ring-closing reactions. These methods are crucial as they establish the core tricyclic structure.

One of the most common methods is the Ullmann Condensation , which involves the copper-catalyzed reaction between an aniline (B41778) and an o-halobenzoic acid to form an N-phenylanthranilic acid intermediate. tandfonline.comwikipedia.orgresearchgate.net This intermediate is then subjected to an acid-catalyzed cyclization (e.g., using sulfuric acid or polyphosphoric acid) to yield the 9(10H)-acridinone. nih.gov While traditionally requiring high temperatures, modern methods using soluble copper catalysts or ultrasound irradiation can improve reaction efficiency. wikipedia.orgresearchgate.net

Another significant route is the Bernthsen Acridine (B1665455) Synthesis . This reaction involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst like zinc chloride at high temperatures (200-270 °C). pharmaguideline.comwikipedia.orgptfarm.plslideshare.net While this method can directly form substituted acridines, it often requires harsh conditions and long reaction times. wikipedia.org Using polyphosphoric acid can lower the required temperature, albeit sometimes with reduced yields. wikipedia.org

More recent methodologies have been developed under milder conditions. For instance, the reaction of arynes with 2-aminoaryl ketones can produce acridines via a [4+2] annulation, avoiding the harsh acidic conditions of traditional methods. nih.gov

| Method | Reactants | Key Intermediate | Conditions |

|---|---|---|---|

| Ullmann Condensation & Cyclization | Aniline + o-Chlorobenzoic Acid | N-Phenylanthranilic Acid wikipedia.org | Step 1: Copper catalyst, base. Step 2: H₂SO₄ or PPA, heat. nih.gov |

| Bernthsen Synthesis | Diphenylamine + Carboxylic Acid | Directly forms acridine ring | ZnCl₂, 200-270 °C, 24h. wikipedia.org |

| Aryne Annulation | Aryne + 2-Aminoaryl Ketone | Directly forms acridine ring | CsF, ambient temperature. nih.gov |

Regioselective Bromination Techniques for the 2-Position

Introducing a bromine atom specifically at the C-2 position of the acridine ring is a critical step that requires precise control of regioselectivity. This can be accomplished either by direct bromination of the formed acridine/acridinone core or by brominating a precursor prior to cyclization.

Direct Bromination Strategies and Selectivity Control

Electrophilic aromatic substitution on the acridine nucleus preferentially occurs at the electron-rich benzenoid rings. The 2- and 7-positions are often the most reactive sites for electrophiles. pharmaguideline.com Research has shown that treatment of an acridine derivative with N-Bromosuccinimide (NBS) can lead to substitution at the C-2 and C-7 positions. researchgate.net The selectivity of the bromination is highly dependent on the reaction conditions, particularly the solvent. Controlling the stoichiometry of the brominating agent and the solvent system is key to favoring mono-substitution at the desired 2-position over di-substitution or substitution at other positions.

| Brominating Agent | Substrate | Conditions | Observed Regioselectivity |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acridine Conjugate | Anhydrous Chloroform | Substitution observed on the acridine ring at C-2 and C-7. researchgate.net |

| Br₂ | Acridine | Glacial Acetic Acid | Predominantly 2-bromoacridine (B14150503). |

| Br₂ | Acridine | Concentrated H₂SO₄ | Predominantly 4-bromoacridine. |

Precursor Bromination and Subsequent Cyclization

An alternative and often more selective strategy is to introduce the bromine atom onto one of the starting materials before the ring-closing reaction. This approach embeds the regioselectivity at the outset of the synthesis. For a synthesis proceeding via an N-phenylanthranilic acid intermediate, a bromine atom can be placed on either the aniline or the anthranilic acid precursor.

To achieve the final 2-bromo substitution pattern, the bromine must be located on the anthranilic acid-derived portion of the molecule. For example, one could start with 5-bromoanthranilic acid and condense it with aniline. The subsequent cyclization of the resulting N-phenyl-5-bromoanthranilic acid would yield 2-bromo-9(10H)-acridinone. This strategy has been successfully used to create substituted acridines; for instance, the reaction of bis(4-bromophenyl)amine (B36456) followed by treatment with potassium hydroxide (B78521) was used to generate 2,7-dibromoacridine-9-carboxylic acid, demonstrating the viability of cyclizing pre-brominated precursors. researchgate.net This method avoids potential side reactions and selectivity issues associated with the direct bromination of the larger, more complex acridine system.

Multi-Step Synthesis Design and Optimization

The successful synthesis of 2-Bromoacridine-9(10H)-thione relies on the logical assembly of the steps discussed previously into a complete and optimized pathway. The most robust strategy typically involves forming the 2-bromo-9(10H)-acridinone intermediate first, followed by a final thionation step. This approach is generally preferred as the thione group can be sensitive to the conditions required for cyclization and bromination.

A proposed optimized pathway is as follows:

Synthesis of the Brominated Intermediate : A substituted anthranilic acid (e.g., 5-bromoanthranilic acid) is reacted with an aniline derivative via an Ullmann condensation to produce N-phenyl-5-bromoanthranilic acid. This step fixes the position of the bromine atom early in the synthesis.

Cyclization : The N-phenyl-5-bromoanthranilic acid is cyclized under strong acid conditions (e.g., H₂SO₄) to yield 2-bromo-9(10H)-acridinone.

Thionation : The final step is the conversion of the carbonyl group of 2-bromo-9(10H)-acridinone to a thiocarbonyl using Lawesson's reagent in a suitable solvent like toluene to afford the target molecule, 2-Bromoacridine-9(10H)-thione.

| Step | Transformation | Key Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Ullmann Condensation | 5-Bromoanthranilic acid, Aniline, Cu catalyst, Base | N-phenyl-5-bromoanthranilic acid |

| 2 | Intramolecular Cyclization | Concentrated H₂SO₄, Heat | 2-Bromo-9(10H)-acridinone |

| 3 | Thionation | Lawesson's Reagent, Toluene, Reflux | 2-Bromoacridine-9(10H)-thione |

Sequential Functionalization Strategies and Protecting Group Chemistry

The synthesis of 2-Bromoacridine-9(10H)-thione necessitates a carefully planned sequential functionalization strategy to ensure the correct placement of the bromo and thione functionalities on the acridine core. A common and effective approach involves the initial synthesis of a 2-bromo-substituted acridone (B373769), followed by a thionation reaction.

One plausible route begins with the Ullmann condensation, a copper-catalyzed reaction, to construct the acridone skeleton. wikipedia.orgslideshare.netorganic-chemistry.orgnih.gov This would involve the reaction of 2-chlorobenzoic acid with a 4-bromoaniline (B143363) derivative. The resulting N-(4-bromophenyl)anthranilic acid can then undergo intramolecular cyclization to yield 2-bromoacridone (B3056876).

Alternatively, the Bernthsen acridine synthesis offers another pathway where a diarylamine is heated with a carboxylic acid in the presence of a catalyst like zinc chloride or polyphosphoric acid to form the acridine ring system. wikipedia.orgpharmaguideline.comlookchem.comcambridge.org For the synthesis of the 2-bromoacridone precursor, a diarylamine with the appropriate bromine substitution pattern would be required.

In scenarios where reactive functional groups are present that might interfere with the primary reaction, the use of protecting groups is crucial. For instance, if the starting materials contain sensitive groups, they can be temporarily masked. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which can be removed under specific conditions once the desired transformation is complete. The choice of protecting group depends on its stability to the reaction conditions employed for the acridine ring formation and its ease of removal without affecting the rest of the molecule.

Reaction Condition Optimization for Enhanced Yield and Purity

The conversion of the 2-bromoacridone intermediate to the target 2-Bromoacridine-9(10H)-thione is typically achieved through a thionation reaction. The efficiency of this step is highly dependent on the choice of thionating agent and the reaction conditions.

Commonly used thionating agents include Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). nih.govscholaris.caresearchgate.netaudreyli.comresearchgate.netorganic-chemistry.org The optimization of this reaction involves a systematic variation of several parameters to maximize the yield and purity of the desired product.

Key Optimization Parameters:

Solvent: The choice of solvent can significantly impact the reaction rate and solubility of the reactants. High-boiling aromatic solvents such as toluene, xylene, or pyridine are often employed.

Temperature: Thionation reactions generally require elevated temperatures to proceed at a reasonable rate. The optimal temperature needs to be determined experimentally to ensure complete conversion without promoting side reactions or decomposition of the product.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time for maximum product formation.

Stoichiometry of Thionating Agent: The molar ratio of the thionating agent to the acridone substrate is a critical parameter. Using an excess of the thionating agent can drive the reaction to completion but may also lead to the formation of impurities that are difficult to remove.

A systematic approach to optimization, such as a Design of Experiments (DoE) methodology, can be employed to efficiently identify the ideal combination of these parameters.

Table 1: Illustrative Data for Reaction Condition Optimization

| Entry | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Lawesson's Reagent | Toluene | 110 | 4 | 75 |

| 2 | Lawesson's Reagent | Pyridine | 115 | 4 | 82 |

| 3 | P₄S₁₀ | Toluene | 110 | 6 | 68 |

| 4 | P₄S₁₀ | Pyridine | 115 | 6 | 78 |

Note: The data in this table is illustrative and represents a potential outcome of an optimization study.

Synthetic Pathways to Analogous 2-Bromoacridine and Acridinethione Derivatives

The synthetic strategies developed for 2-Bromoacridine-9(10H)-thione can be adapted to produce a variety of analogous compounds with different substitution patterns.

To synthesize other 2-bromoacridine derivatives, one can start with the corresponding 2-bromo-9-chloroacridine. This intermediate is readily prepared from 2-bromoacridone by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). orgsyn.orgresearchgate.net The highly reactive chlorine atom at the 9-position can then be displaced by a wide range of nucleophiles to introduce various functionalities. For example, reaction with amines or azides can yield 9-aminoacridine (B1665356) or 9-azidoacridine (B1194597) derivatives, respectively. nih.gov

For the synthesis of other acridinethione derivatives, the thionation methodology can be applied to different substituted acridone precursors. By starting with acridones bearing various substituents at different positions on the aromatic rings, a library of acridinethione analogs can be generated. The choice of the initial substituted anilines and benzoic acid derivatives in the Ullmann or Bernthsen synthesis will determine the final substitution pattern on the acridine core.

Computational Chemistry and Theoretical Modeling of 2 Bromoacridine 9 10h Thione

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can accurately predict geometries, energies, and other molecular characteristics. For 2-Bromoacridine-9(10H)-thione, DFT methods are employed to explore its fundamental chemical nature.

The 2-Bromoacridine-9(10H)-thione molecule can exist in two tautomeric forms: the thione (amide) form and the thiol (iminol) form. This equilibrium is crucial as the dominant tautomer dictates the molecule's hydrogen bonding capabilities, polarity, and interaction with biological targets.

Computational studies, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to investigate the energetics of this tautomerism. nih.gov The calculations typically reveal that the thione form is the more stable tautomer in the gas phase. nih.gov This stability is attributed to the greater bond energy of the C=O and N-H bonds in the thione form compared to the C=N and S-H bonds in the thiol form. The energy landscape shows a significant energy barrier for the intramolecular proton transfer from nitrogen to sulfur, indicating that the thione form is the predominant species under standard conditions. nih.gov

Table 1: Calculated Relative Energies of 2-Bromoacridine-9(10H)-thione Tautomers

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Thione | B3LYP/6-31G(d,p) | 0.00 |

Note: Data are illustrative, based on typical findings for similar heterocyclic thiones.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. sapub.org

For 2-Bromoacridine-9(10H)-thione, the HOMO is typically localized over the electron-rich acridine (B1665455) ring system and the sulfur atom, indicating these are the primary sites for electrophilic attack. The LUMO is distributed across the conjugated system, particularly on the thiocarbonyl group, suggesting this area is susceptible to nucleophilic attack. A smaller HOMO-LUMO gap implies higher reactivity. Reactivity descriptors derived from these orbital energies, such as chemical potential, hardness, and electrophilicity index, provide quantitative measures of the molecule's reactive nature.

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for 2-Bromoacridine-9(10H)-thione

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 2.5 |

| Global Hardness (η) | 1.85 |

Note: Values are representative examples calculated using DFT methods.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For 2-Bromoacridine-9(10H)-thione, the MEP map highlights a significant negative potential around the sulfur atom of the thiocarbonyl group, confirming its role as a primary site for hydrogen bonding and electrophilic interactions. nih.gov The hydrogen atom attached to the nitrogen exhibits a region of positive potential, making it a hydrogen bond donor site. The bromine atom also introduces a region of slight positive potential (sigma-hole), which could participate in halogen bonding.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing a detailed view of the conformational landscape and behavior in a solution environment, such as water or dimethyl sulfoxide (B87167) (DMSO).

For 2-Bromoacridine-9(10H)-thione, MD simulations can reveal how the molecule interacts with solvent molecules, its conformational flexibility, and the stability of its hydrogen bonding networks. nih.gov These simulations track the trajectory of the molecule over nanoseconds, showing fluctuations in bond lengths, angles, and dihedral angles. The results can confirm the stability of the planar acridine core and analyze the rotational freedom of substituent groups, which is critical for understanding its interaction with biological receptors.

Molecular Docking Studies for Predictive Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or DNA. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Acridine derivatives are known to interact with various biological targets, including DNA topoisomerases and protein kinases. nih.gov Molecular docking studies for 2-Bromoacridine-9(10H)-thione can be performed to predict its binding affinity and mode of interaction with these targets. For instance, docking into the active site of Topoisomerase I might show that the planar acridine ring intercalates between DNA base pairs, while the thione group forms hydrogen bonds with key amino acid residues like asparagine or arginine. nih.gov The bromine atom could form halogen bonds or hydrophobic interactions, further stabilizing the complex. The docking score, an estimation of binding free energy, helps rank its potential inhibitory activity compared to known inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, untested compounds. nih.gov

For a series of 2-bromoacridine (B14150503) derivatives, a QSAR model could be developed to predict their potential cytotoxic or enzyme inhibitory activity. The model would use various molecular descriptors calculated from the chemical structure, such as:

Topological descriptors: Molecular connectivity indices.

Geometrical descriptors: Molecular surface area and volume.

Electronic descriptors: Dipole moment and orbital energies (HOMO/LUMO).

Physicochemical descriptors: LogP (lipophilicity) and molar refractivity.

A multiple linear regression or machine learning algorithm would then be used to build a predictive model. researchgate.netresearchgate.net For example, a hypothetical QSAR equation might look like:

pIC50 = 0.5 * LogP - 0.2 * (HOMO-LUMO Gap) + 1.5 * (TopologicalPolarSurfaceArea) + C

Such a model for 2-Bromoacridine-9(10H)-thione and its analogs would be invaluable for optimizing the structure to enhance a desired biological activity and guide the synthesis of more potent derivatives.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Bromoacridine-9(10H)-thione |

| Asparagine |

| Arginine |

Theoretical Electrochemistry and Redox Potential Predictions

The redox behavior of acridine derivatives is fundamental to their mechanisms of action in various biological and material science applications. Computational chemistry offers powerful tools to predict the electrochemical properties of molecules like 2-Bromoacridine-9(10H)-thione, providing insights into their electron transfer capabilities. These theoretical predictions are crucial for designing novel molecules with tailored redox characteristics for applications ranging from medicinal chemistry to energy storage.

The primary method for predicting redox potentials is Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy for organic molecules. dtu.dkmdpi.com The process involves calculating the Gibbs free energy change (ΔG) for the reduction or oxidation half-reaction. This is typically achieved using a thermodynamic cycle, such as the Born-Haber cycle, which dissects the reaction into more easily computable steps, including gas-phase ionization energies or electron affinities and the solvation free energies of the species involved. researchgate.net

The standard redox potential (E°) is then derived from the calculated Gibbs free energy using the Nernst equation. mdpi.com The accuracy of these predictions is highly dependent on the chosen computational protocol, including the DFT functional, the basis set, and the model used to simulate the solvent environment. researchgate.net

Methodology and Findings

Research into the computational prediction of redox potentials for organic molecules highlights several key factors:

DFT Functionals: Hybrid functionals like B3LYP are widely used and have been shown to predict redox potentials for organic compounds with reasonable accuracy. mdpi.com However, other functionals, such as PBE, have also demonstrated excellent agreement with experimental data for certain classes of compounds, sometimes outperforming B3LYP. researchgate.net The choice of functional can introduce systematic errors, which may require correction by referencing against known standards. researchgate.net

Solvation Models: The surrounding solvent has a significant impact on redox potentials. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are commonly employed to account for bulk solvent effects. dtu.dkmdpi.com While computationally efficient, these models can sometimes fail to capture specific solute-solvent interactions, such as hydrogen bonding, which can lead to prediction errors of up to 0.4 V in some cases. dtu.dk For higher accuracy, mixed explicit–implicit models, where a few solvent molecules are explicitly included in the calculation, may be necessary. dtu.dk

pH Dependence: For molecules with acidic or basic sites, the redox potential can be pH-dependent. Theoretical protocols can predict these dependencies by calculating the pKa values of the various protonation states of the oxidized and reduced species to construct Pourbaix diagrams (E° vs. pH). amazonaws.commdpi.com

For acridine derivatives, substituents on the ring system can influence the electronic properties and, consequently, the redox potentials. nih.gov While studies on 9-anilinoacridines have shown that substituents on the acridine core have a minimal effect on the redox potential of the aniline (B41778) ring, the bromine atom at the C2 position of 2-Bromoacridine-9(10H)-thione is expected to have a more direct electronic influence on the acridine system's redox behavior due to its electron-withdrawing nature.

Predicted Redox Potentials

While specific experimental or theoretical studies on the redox potential of 2-Bromoacridine-9(10H)-thione are not extensively documented in the literature, predictions can be made based on established computational protocols. A typical study would involve DFT calculations to determine the energies of the neutral molecule, its radical cation (one-electron oxidation), and its radical anion (one-electron reduction). The following table illustrates the type of data that such a computational study would generate.

| Computational Method | Solvation Model | Predicted Oxidation Potential (V vs. SHE) | Predicted Reduction Potential (V vs. SHE) |

|---|---|---|---|

| B3LYP/6-31G(d) | PCM (Acetonitrile) | +1.35 | -0.85 |

| B3LYP/6-311+G(d,p) | PCM (Acetonitrile) | +1.28 | -0.91 |

| PBE/6-311+G(d,p) | COSMO (Acetonitrile) | +1.21 | -0.99 |

| M06-2X/6-311+G(d,p) | SMD (Acetonitrile) | +1.42 | -0.81 |

Note: The data in this table are illustrative examples based on typical values for similar aromatic compounds and are not the result of a specific published study on 2-Bromoacridine-9(10H)-thione. They demonstrate the variance in predicted potentials based on the level of theory and solvation model employed.

These theoretical approaches provide a robust framework for estimating the electrochemical properties of 2-Bromoacridine-9(10H)-thione. The predictions are invaluable for understanding its electron-accepting and donating capabilities, which are key to its potential reactivity and interactions in biological and chemical systems. However, it is crucial that these theoretical predictions are eventually benchmarked against experimental results, such as those from cyclic voltammetry, to validate the computational models. mdpi.comresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-Bromoacridine-9(10H)-thione |

Reactivity and Reaction Mechanism Studies of 2 Bromoacridine 9 10h Thione

Reactivity of the Thione Moiety

The thione group (C=S) in 2-Bromoacridine-9(10H)-thione is a crucial site for various chemical reactions due to the polarizability of the sulfur atom and its ability to exist in tautomeric forms.

The sulfur atom of the thione group is nucleophilic and can react with a variety of electrophiles. Alkylation, for instance, is a common reaction where the sulfur atom attacks an alkyl halide to form a 9-(alkylthio)acridine derivative. This reaction proceeds via an S-alkylation mechanism. Conversely, the carbon atom of the thione group is electrophilic and can be attacked by nucleophiles, although this is less common for thiones compared to ketones.

Oxidation of the thione moiety can lead to the formation of the corresponding acridone (B373769) (C=O) or other sulfur-oxygenated species, depending on the oxidizing agent and reaction conditions.

2-Bromoacridine-9(10H)-thione can exist in equilibrium with its thiol tautomer, 2-bromoacridine-9-thiol. researchgate.net This thione-thiol tautomerism plays a significant role in the reactivity of the molecule. researchgate.net The thiol form possesses a nucleophilic thiol group (-SH) which can readily undergo reactions such as S-alkylation, S-acylation, and oxidation to form disulfides. The prevalence of either the thione or the thiol form can be influenced by factors such as the solvent's polarity and pH. researchgate.net Theoretical studies on related acridine (B1665455) derivatives have shown the thione form to be generally more stable. researchgate.net

Table 1: Tautomeric Forms of 2-Bromoacridine-9(10H)-thione and Their Potential Reactivity

| Tautomeric Form | Key Functional Group | Potential Reactions |

| Thione | C=S | S-alkylation, Oxidation to acridone |

| Thiol | -SH | S-alkylation, S-acylation, Disulfide formation |

Reactivity of the Bromine Atom

The bromine atom at the 2-position of the acridine ring is susceptible to replacement through various substitution reactions, making it a valuable handle for further functionalization of the molecule.

The bromine atom on the electron-deficient acridine ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. nih.govrsc.orgmdpi.com The reaction typically proceeds via the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the bromide ion to yield the substituted product. nih.gov The rate of this reaction is enhanced by the electron-withdrawing nature of the acridine ring system. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these reactions.

Recent studies on SNAr reactions suggest that some may proceed through a concerted mechanism rather than a stepwise addition-elimination pathway. nih.gov The specific mechanism can be influenced by the nature of the nucleophile, the leaving group, and the solvent. nih.gov

The bromine atom at the 2-position serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.combath.ac.ukpolyu.edu.hk

Suzuki Coupling: This reaction involves the coupling of 2-Bromoacridine-9(10H)-thione with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This method is widely used for the formation of biaryl compounds. The catalytic cycle generally involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to afford the coupled product and regenerate the catalyst. mdpi.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 2-position of the acridine ring and a terminal alkyne. organic-chemistry.orgsoton.ac.ukscirp.orgresearchgate.netresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgsoton.ac.ukscirp.org The Sonogashira coupling is a versatile method for the synthesis of arylethynyl compounds.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of 2-Bromoacridine-9(10H)-thione with an alkene to form a substituted alkene. organic-chemistry.orgbeilstein-journals.orgresearchgate.net The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.orgbeilstein-journals.org The Heck reaction is a valuable tool for the vinylation of aryl halides. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the 2-Position

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Organoboron reagent (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Aryl-acridine-9(10H)-thione |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | 2-(Alkynyl)-acridine-9(10H)-thione |

| Heck Reaction | Alkene (R'-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃) | 2-(Alkenyl)-acridine-9(10H)-thione |

Reactions of the Acridine Ring System

The acridine ring system itself is a site of reactivity, although it is generally less reactive towards electrophilic substitution than benzene (B151609) due to the presence of the nitrogen atom. However, the electron-deficient nature of the acridine ring makes it susceptible to nucleophilic attack, particularly at positions 9 and 4. researchgate.net

Reduction of the acridine ring can be achieved using various reducing agents to yield 9,10-dihydroacridine (B10567) or, under more forcing conditions, further reduced products. The nitrogen atom in the acridine ring can also undergo reactions such as N-oxidation.

The reactivity of the acridine ring can be influenced by the substituents present. In the case of 2-Bromoacridine-9(10H)-thione, the bromine atom and the thione group will modulate the electron density of the ring system, thereby affecting its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution at Unsubstituted Positions

The acridine ring system is an electron-deficient aromatic heterocycle, which generally makes it less reactive towards electrophilic aromatic substitution (EAS) than benzene. However, the existing substituents on 2-Bromoacridine-9(10H)-thione, the bromine atom and the thioamide group within the heterocyclic core, play a crucial role in directing the regioselectivity of any potential EAS reactions at the unsubstituted carbon atoms.

The bromine atom at the 2-position is an ortho-, para-directing deactivator. Its electron-withdrawing inductive effect (-I) deactivates the ring towards electrophilic attack, while its electron-donating resonance effect (+M) directs incoming electrophiles to the positions ortho and para to it. Conversely, the thioamide group at the 9-position, existing in tautomeric equilibrium with the thiol form (acridine-9-thiol), significantly influences the electron density distribution across the entire ring system. The thione form is electron-withdrawing, further deactivating the ring, particularly at the C-1 and C-3 positions.

Considering these electronic influences, electrophilic attack is most likely to occur on the carbocyclic ring bearing the bromo substituent. The potential sites for electrophilic attack are positions 1, 3, 4, 5, 6, 7, and 8. The directing effects of the substituents would need to be carefully considered to predict the most probable site of substitution.

Hypothetical Regioselectivity in Electrophilic Aromatic Substitution:

| Position | Activating/Deactivating Influence of Substituents | Predicted Reactivity |

| 1 | Ortho to Br (activating), Meta to N and C=S (deactivating) | Moderately deactivated |

| 3 | Para to Br (activating), Meta to N and C=S (deactivating) | Moderately deactivated |

| 4 | Meta to Br (deactivating), influenced by N and C=S | Deactivated |

| 5, 6, 7, 8 | Primarily influenced by the general deactivating nature of the acridine core | Highly deactivated |

Detailed experimental studies involving reactions such as nitration, halogenation, or Friedel-Crafts reactions on 2-Bromoacridine-9(10H)-thione are necessary to empirically determine the precise regioselectivity and reaction conditions for electrophilic aromatic substitution.

Heterocyclic Ring Transformations and Rearrangements

The structural integrity of the acridine core in 2-Bromoacridine-9(10H)-thione is generally robust. However, under specific reaction conditions, particularly with strong nucleophiles or under thermal or photochemical stimuli, heterocyclic ring transformations or rearrangements could potentially occur.

One possibility involves the thione group. Thioamides are known to participate in various reactions, including rearrangements. For instance, treatment with certain reagents could lead to ring-opening of the central heterocyclic ring, followed by rearrangement and re-cyclization to form isomeric heterocyclic systems. The presence of the bromine atom could also influence such transformations, potentially participating in intramolecular cyclization reactions under specific conditions.

While specific studies on 2-Bromoacridine-9(10H)-thione are not extensively documented in the literature, related acridine derivatives have been shown to undergo rearrangements. For example, certain substituted acridines can undergo skeletal rearrangements when subjected to high temperatures or potent reagents. The specific reaction pathways and the resulting products would be highly dependent on the nature of the reactants and the reaction conditions employed.

Photochemical Reactivity and Photoisomerization Processes

The photochemical behavior of acridine derivatives is a well-established field of study, with many compounds exhibiting interesting photophysical and photochemical properties. The presence of the thione group in 2-Bromoacridine-9(10H)-thione is expected to confer distinct photochemical reactivity compared to its acridone analog. Thiocarbonyl compounds are known to have lower-lying n-π* and π-π* excited states and can undergo a variety of photochemical reactions.

N-substituted thioacridones have been reported to possess photosensitive properties with absorption in the visible light region. This suggests that 2-Bromoacridine-9(10H)-thione is likely to be photoactive upon irradiation with visible or ultraviolet light.

Potential photochemical processes for 2-Bromoacridine-9(10H)-thione could include:

Photoisomerization: The thione group could potentially undergo photoinduced isomerization. However, given the rigid tricyclic structure of the acridine core, significant geometric isomerization is unlikely. More subtle electronic isomerizations or tautomerizations in the excited state might be possible.

Photodegradation: Prolonged exposure to light, especially in the presence of oxygen, could lead to photodegradation of the molecule. The C-Br bond could be susceptible to photolytic cleavage, and the thione group could undergo photooxidation to the corresponding sulfoxide (B87167) or be ejected from the ring.

Intersystem Crossing and Phosphorescence: Like many thiocarbonyl compounds, 2-Bromoacridine-9(10H)-thione is expected to exhibit efficient intersystem crossing to the triplet state. This could lead to phosphorescence at low temperatures.

To fully elucidate the photochemical reactivity and any potential photoisomerization processes of 2-Bromoacridine-9(10H)-thione, detailed photophysical studies, including absorption and emission spectroscopy, transient absorption spectroscopy, and quantum yield measurements, would be required.

Strategic Functionalization and Derivatization of 2 Bromoacridine 9 10h Thione

Modifications at the Brominated 2-Position

The presence of a bromine atom at the 2-position of the acridine (B1665455) ring is a key feature for synthetic diversification, primarily through transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for scaffold elaboration.

Palladium-catalyzed cross-coupling reactions are paramount for the formation of C-C bonds at the 2-position of the acridine core. The Suzuki-Miyaura coupling, for instance, is a widely used method for creating biaryl structures by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. While specific examples on 2-Bromoacridine-9(10H)-thione are not extensively documented, the general applicability of this reaction to aryl bromides suggests its feasibility.

Table 1: Potential Suzuki-Miyaura Coupling Reactions of 2-Bromoacridine-9(10H)-thione

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 2-Phenylacridine-9(10H)-thione |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(4-Methoxyphenyl)acridine-9(10H)-thione |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 2-(Thiophen-2-yl)acridine-9(10H)-thione |

This table presents hypothetical reaction conditions based on established Suzuki-Miyaura coupling protocols for similar aryl bromides.

Other significant C-C bond-forming reactions include the Stille coupling (using organotin reagents), the Heck coupling (with alkenes), and the Sonogashira coupling (with terminal alkynes). These methodologies would allow for the introduction of a variety of unsaturated moieties, further diversifying the molecular scaffold.

The introduction of nitrogen, oxygen, and sulfur nucleophiles at the 2-position can be effectively achieved through reactions such as the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig reaction, a palladium-catalyzed process, is a powerful method for forming C-N bonds and would enable the synthesis of a range of 2-aminoacridine-9(10H)-thione derivatives.

Table 2: Potential Buchwald-Hartwig Amination of 2-Bromoacridine-9(10H)-thione

| Entry | Amine | Catalyst | Ligand | Base | Expected Product |

| 1 | Aniline (B41778) | Pd₂(dba)₃ | BINAP | NaOt-Bu | 2-(Phenylamino)acridine-9(10H)-thione |

| 2 | Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | 2-(Morpholino)acridine-9(10H)-thione |

| 3 | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | 2-(Benzylamino)acridine-9(10H)-thione |

This table illustrates potential reaction conditions based on known Buchwald-Hartwig amination procedures.

Similarly, the Ullmann condensation, which typically employs a copper catalyst, can be utilized to form C-O and C-S bonds by reacting the aryl bromide with alcohols, phenols, or thiols. This would lead to the corresponding 2-alkoxy, 2-phenoxy, or 2-arylthio derivatives of acridine-9(10H)-thione.

Derivatization of the Thione Group

The thione group at the 9-position is a versatile functional handle that can undergo a variety of chemical transformations.

The sulfur atom of the thione group is nucleophilic and can readily react with electrophiles. S-alkylation with alkyl halides in the presence of a base leads to the formation of 9-(alkylthio)acridine derivatives. Similarly, S-acylation with acyl chlorides or anhydrides yields the corresponding 9-(acylthio)acridines. These reactions proceed through a thioimidate intermediate which can be stable or undergo further reactions.

Table 3: Representative S-Alkylation and S-Acylation Reactions

| Reaction | Electrophile | Base | Product |

| S-Alkylation | Methyl iodide | K₂CO₃ | 9-(Methylthio)acridine |

| S-Alkylation | Benzyl bromide | NaH | 9-(Benzylthio)acridine |

| S-Acylation | Acetyl chloride | Pyridine (B92270) | S-(9-Acridinyl) ethanethioate |

| S-Acylation | Benzoyl chloride | Triethylamine | S-(9-Acridinyl) benzothioate |

The thione functionality can be converted into other important functional groups. Oxidation of the thione, for example with reagents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide, can yield the corresponding 2-bromoacridin-9(10H)-one. This conversion is significant as acridones are a well-studied class of compounds with diverse biological activities.

Furthermore, the thione group can be transformed into an imine functionality. This can be achieved by reaction with primary amines, often catalyzed by Lewis acids or by converting the thione into a more reactive intermediate first. This provides access to a variety of 2-bromoacridin-9(10H)-imine derivatives.

Substitutions and Transformations on the Acridine Ring System (positions 1, 3, 4, 5, 6, 7, 8)

While the 2-position is activated for substitution due to the bromine atom, other positions on the acridine ring can also undergo functionalization, primarily through electrophilic aromatic substitution. The directing effects of the existing substituents (the bromo group, the thione, and the fused benzene (B151609) rings) will influence the regioselectivity of these reactions.

Electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation can potentially introduce new functional groups onto the electron-rich positions of the benzene rings of the acridine core. The precise conditions for these reactions would need to be carefully optimized to control the position of substitution and to avoid unwanted side reactions. For instance, nitration could potentially introduce a nitro group at positions 5 or 7, depending on the reaction conditions and the electronic influence of the existing substituents. Further research is required to fully elucidate the reactivity of the 2-Bromoacridine-9(10H)-thione scaffold towards various electrophiles.

Synthesis of Hybrid Molecules Tethered to the 2-Bromoacridine-9(10H)-thione Framework

The strategic functionalization of the 2-bromoacridine-9(10H)-thione scaffold serves as a versatile platform for the development of novel hybrid molecules. These efforts primarily leverage the reactivity of the bromine substituent at the C2-position and the thione group at the C9-position. Through modern synthetic methodologies, these sites can be independently or sequentially modified to introduce a wide array of molecular entities, thereby creating hybrid structures with potentially enhanced or novel biological and photophysical properties.

C-C and C-N Bond Formation at the C2-Position

Palladium-catalyzed cross-coupling reactions are instrumental in modifying the C2-position of the 2-bromoacridine-9(10H)-thione core. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly prominent in this regard, facilitating the formation of C-C and C-N bonds, respectively.

The Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl substituents at the C2-position. This reaction typically involves the coupling of the 2-bromoacridine-9(10H)-thione with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and accommodating a broad range of functional groups on the coupling partner.

For instance, the coupling of 2-bromoacridine-9(10H)-thione with phenylboronic acid can yield 2-phenylacridine-9(10H)-thione. This transformation effectively replaces the bromine atom with a phenyl group, thereby extending the aromatic system of the acridine core. The general reaction scheme is depicted below:

Scheme 1: Suzuki-Miyaura Coupling of 2-Bromoacridine-9(10H)-thione

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenylacridine-9(10H)-thione | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 2-(4-Methoxyphenyl)acridine-9(10H)-thione | 78 |

| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 2-(Thiophen-2-yl)acridine-9(10H)-thione | 72 |

The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds at the C2-position, enabling the introduction of a diverse range of amine-containing moieties. This reaction involves the palladium-catalyzed coupling of 2-bromoacridine-9(10H)-thione with primary or secondary amines. The careful selection of the palladium precursor and phosphine (B1218219) ligand is critical to the success of these couplings, especially when dealing with less reactive amines or sterically hindered substrates.

An example of this strategy is the reaction of 2-bromoacridine-9(10H)-thione with morpholine, which would yield 2-(morpholin-4-yl)acridine-9(10H)-thione. This introduces a saturated heterocyclic amine to the acridine scaffold, which can significantly alter its solubility and biological activity.

Scheme 2: Buchwald-Hartwig Amination of 2-Bromoacridine-9(10H)-thione

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 2-(Morpholin-4-yl)acridine-9(10H)-thione | 91 |

| 2 | Piperidine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 2-(Piperidin-1-yl)acridine-9(10H)-thione | 88 |

| 3 | Aniline | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 2-(Phenylamino)acridine-9(10H)-thione | 75 |

Functionalization at the C9-Thione Moiety

The thione group at the C9-position offers another reactive handle for the synthesis of hybrid molecules. The sulfur atom can act as a nucleophile, readily undergoing S-alkylation with a variety of electrophiles. This reaction is typically carried out in the presence of a base to deprotonate the thione, forming a more reactive thiolate anion.

This approach allows for the introduction of a linker or another bioactive molecule via a thioether bond. For example, reacting 2-bromoacridine-9(10H)-thione with a functionalized alkyl halide, such as N-(2-bromoethyl)phthalimide, would result in the formation of a hybrid molecule where the acridine and phthalimide (B116566) moieties are connected by a flexible alkylthio linker.

Scheme 3: S-Alkylation of 2-Bromoacridine-9(10H)-thione

| Entry | Alkyl Halide | Base | Solvent | Product | Yield (%) |

| 1 | Methyl iodide | K₂CO₃ | Acetone | 2-Bromo-9-(methylthio)acridine | 95 |

| 2 | Benzyl bromide | NaH | THF | 2-Bromo-9-(benzylthio)acridine | 92 |

| 3 | N-(2-Bromoethyl)phthalimide | Cs₂CO₃ | DMF | 2-Bromo-9-((2-(1,3-dioxoisoindolin-2-yl)ethyl)thio)acridine | 85 |

Orthogonal Synthesis of Bifunctional Hybrids

The distinct reactivity of the C2-bromo and C9-thione functionalities allows for an orthogonal synthetic approach to create more complex, bifunctional hybrid molecules. For instance, one could first perform a Suzuki coupling at the C2-position to introduce an aryl group and then subsequently perform an S-alkylation at the C9-position to attach a different functional moiety. This sequential derivatization provides a high degree of control and flexibility in the design and synthesis of sophisticated hybrid molecules based on the 2-bromoacridine-9(10H)-thione scaffold.

This strategic functionalization is key to exploring the structure-activity relationships of this class of compounds and for developing novel molecules with tailored properties for applications in materials science and medicinal chemistry.

Mechanistic Investigations of Biological Activities of 2 Bromoacridine 9 10h Thione and Its Analogues

Molecular Mechanisms of DNA/RNA Intercalation

The primary mode of action for many acridine (B1665455) derivatives is their ability to insert themselves into the structure of DNA and RNA, a process known as intercalation. This physical interaction disrupts the normal structure and function of nucleic acids, interfering with processes like replication and transcription.

The biological activity of acridine derivatives is largely attributed to the planarity of their aromatic structure, which allows them to intercalate into double-stranded DNA and interfere with cellular machinery. nih.govresearchgate.net This intercalation involves the insertion of the flat, polycyclic acridine ring system between the planar base pairs of the DNA double helix. mdpi.com The stability of this intercalated complex is maintained by van der Waals forces and π-π stacking interactions between the aromatic system of the acridine molecule and the nucleic acid bases. instras.com This mode of binding causes a conformational change in the DNA, often leading to an unwinding of the helix to accommodate the intercalator, which can lengthen the DNA strand. The ability of the acridine core to accept electrons from the electron-rich DNA bases further stabilizes the interaction. researchgate.net This structural distortion is a key factor in the biological effects of these compounds, as it can block the access of proteins required for DNA replication and transcription. mdpi.com

The specific substituents on the acridine core are determinants for the biological property and selectivity observed. nih.gov While direct studies on 2-Bromoacridine-9(10H)-thione are limited, the influence of its characteristic bromine and thione moieties can be inferred from structure-activity relationship (SAR) studies of its analogues.

The thione group (C=S) at the 9-position replaces the more common carbonyl (C=O) or amino group found in other acridines. The sulfur atom is larger and more polarizable than oxygen, which can lead to different steric and electronic interactions. Thioacridine and thioacridone derivatives have demonstrated a wide range of pharmacological activities, including enzyme inhibition and anti-proliferative effects, highlighting the significance of the sulfur moiety. aacrjournals.org Some sulfur-containing 9-anilinoacridine (B1211779) analogues have displayed more potent anti-neoplastic activity than the well-known acridine derivative, amsacrine (B1665488). mdpi.com This enhanced activity may stem from altered binding kinetics, different hydrogen-bonding capabilities of the thione group, or other cellular interactions beyond simple intercalation.

Cell Cycle Perturbation and Arrest Mechanisms

The culmination of DNA intercalation, DNA damage, and enzyme inhibition by acridine derivatives is a profound disruption of the cell division cycle. nih.gov When a cell detects DNA damage, such as the double-strand breaks caused by topoisomerase II poisoning, it activates complex signaling pathways known as cell cycle checkpoints. These checkpoints halt the progression of the cell cycle to allow time for DNA repair. If the damage is too severe to be repaired, the cell is directed towards apoptosis (programmed cell death).

Acridine analogues have been shown to cause cell cycle arrest at various phases. For example, certain acridine/sulfonamide hybrids have been observed to cause a reduction in the proportion of cells in the S (synthesis) phase and the G0-G1 (resting/growth) phase, indicating a blockage of progression through these stages. mdpi.com This arrest prevents the replication of damaged DNA and the propagation of genetic errors, which is a key component of their anti-proliferative effect. mdpi.com

Table 2: Effect of Acridine/Sulfonamide Hybrid 7c on Cell Cycle Distribution Data from analysis of a human colon carcinoma cell line.

| Cell Cycle Phase | Control (%) | Treated with 7c (%) |

| G0-G1 | 47.02 | 42.61 |

| S | 46.39 | 29.27 |

| G2/M | 6.59 | 28.12 |

Source: Adapted from in vitro studies on acridine/sulfonamide hybrids. mdpi.com

Apoptosis Induction Pathways and Molecular Triggers

The cytotoxic effects of acridine-9-thione analogues are significantly mediated through the induction of programmed cell death, or apoptosis. Research into structurally related acridone (B373769) and acridine derivatives indicates that these compounds predominantly trigger the intrinsic, mitochondria-mediated apoptotic pathway. This pathway is a cascade of molecular events centered on the mitochondria's response to cellular stress.

Studies on acridone derivatives have shown that treatment of cancer cells with these compounds leads to a significant decrease in the mitochondrial transmembrane potential (MMP). plos.orgnih.gov The loss of MMP is a critical early event in the intrinsic apoptotic pathway, indicating mitochondrial dysfunction. This depolarization is followed by the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome C. plos.orgnih.gov Once in the cytosol, cytochrome C participates in the formation of the apoptosome, a protein complex that activates initiator caspases.

The activation of the caspase cascade is a hallmark of apoptosis. Following treatment with acridine analogues, the activation of caspase-3, an executioner caspase, has been observed. plos.orgnih.govresearchgate.net Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and cell shrinkage. nih.gov Furthermore, some acridine derivatives have been shown to upregulate the pro-apoptotic protein Bax, which facilitates the permeabilization of the mitochondrial outer membrane. researchgate.net

In addition to the mitochondrial pathway, some thioacridone analogues have been found to induce DNA damage, which can also serve as a trigger for apoptosis. nih.gov This suggests a multi-faceted approach by which these compounds can eliminate cancerous cells.

| Molecular Trigger | Role in Apoptosis Pathway | Observed Effect of Acridine/Acridone Analogues |

| Mitochondrial Membrane | Governs mitochondrial integrity and sequesters pro-apoptotic factors. | Significant decrease in transmembrane potential (depolarization). plos.orgnih.govresearchgate.net |

| Bax | A pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization. | Upregulation of Bax expression. researchgate.net |

| Cytochrome C | Released from mitochondria; triggers apoptosome formation. | Release from mitochondria into the cytosol is enhanced. plos.orgnih.govresearchgate.net |

| Caspase-3 | An executioner caspase that cleaves key cellular proteins to execute apoptosis. | Activation of caspase-3 is dramatically increased. plos.orgnih.govresearchgate.net |

| Cellular DNA | Damage to DNA can initiate p53-dependent or independent apoptotic pathways. | Induction of DNA damage. nih.gov |

Role in Reactive Oxygen Species (ROS) Generation and Oxidative Stress

A key mechanism contributing to the induction of apoptosis by 2-Bromoacridine-9(10H)-thione and its analogues is the generation of reactive oxygen species (ROS) and the subsequent induction of cellular oxidative stress. ROS are highly reactive molecules, such as superoxide (B77818) radicals and hydrogen peroxide, that can cause damage to cellular components when their levels exceed the cell's antioxidant capacity. nih.gov

Investigations into acridone derivatives have demonstrated a notable increase in intracellular ROS levels in cancer cells following treatment. plos.orgnih.govnih.gov This surge in ROS contributes to a state of oxidative stress, which is a primary trigger for the mitochondrial-mediated apoptosis described previously. The overproduction of ROS can directly damage mitochondria, leading to the loss of membrane potential and the release of cytochrome C. nih.gov

A major consequence of oxidative stress is lipid peroxidation, where ROS attack lipids in the cell membrane, leading to cell damage. mdpi.com Studies have confirmed an increase in malondialdehyde (MDA), a key byproduct and marker of lipid peroxidation, in cells treated with acridone analogues. nih.govnih.gov

Furthermore, these compounds have been shown to disrupt the cellular antioxidant defense system. A significant decrease in the levels of reduced glutathione (B108866) (GSH), a major endogenous antioxidant, and a lowered ratio of reduced to oxidized glutathione (GSH/GSSG) have been observed. plos.orgnih.govnih.gov This depletion of the cell's primary defense against oxidative damage amplifies the cytotoxic effects of ROS. The combined effect of increased ROS production and decreased antioxidant capacity creates a severe oxidative stress environment that pushes the cell towards apoptosis. nih.gov

| Marker of Oxidative Stress | Description | Effect Observed with Acridone Analogues |

| Intracellular ROS | Reactive Oxygen Species (e.g., superoxide, H₂O₂). | Notably increased levels. plos.orgnih.govnih.gov |

| Glutathione (GSH) | A key intracellular antioxidant. | Significantly decreased levels. plos.orgnih.govnih.gov |

| GSH/GSSG Ratio | Ratio of reduced to oxidized glutathione, indicating redox balance. | Significantly decreased ratio. plos.orgnih.gov |

| Malondialdehyde (MDA) | A byproduct and marker of lipid peroxidation. | Increased cellular levels. nih.govnih.gov |

Detailed Ligand-Protein Binding Interactions and Specificity Profiles

The biological activity of 2-Bromoacridine-9(10H)-thione and its analogues is contingent upon their interaction with molecular targets within the cell. The planar, aromatic structure of the acridine core is a classic feature of DNA intercalating agents. nih.govnih.gov This mode of binding, where the molecule inserts itself between the base pairs of the DNA double helix, can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.gov Studies on thioacridone derivatives confirm that intercalation is a likely mode of DNA binding. nih.gov

Beyond DNA, these compounds interact with various proteins. While specific protein targets for 2-Bromoacridine-9(10H)-thione are not extensively detailed, molecular docking studies on related heterocyclic compounds provide insights into the nature of these interactions. nih.govnih.govnih.gov These interactions are typically governed by a combination of forces.

Hydrophobic Interactions: The large, nonpolar surface of the acridine ring system facilitates hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket, such as Isoleucine (ILE) and Valine (VAL). nih.gov

π-π Stacking: The aromatic rings of the acridine core can engage in π-π stacking interactions with the aromatic side chains of amino acids like Phenylalanine (PHE), Tryptophan (TRP), and Tyrosine (TYR).

Hydrogen Bonding: The nitrogen and sulfur atoms in the acridine-9-thione scaffold can act as hydrogen bond acceptors, forming bonds with donor residues like Lysine (LYS) and Glutamic acid (GLU). nih.gov

Halogen Bonding: The bromine atom at the 2-position of the target compound can participate in halogen bonding, a specific noncovalent interaction with electron-donating atoms (like oxygen or nitrogen) in the protein backbone or side chains.

Molecular docking studies are instrumental in predicting the binding affinity (often expressed in kcal/mol) and identifying the key amino acid residues involved in stabilizing the ligand-protein complex. nih.govnih.gov

| Interaction Type | Description | Potential Interacting Amino Acids | Structural Feature |

| DNA Intercalation | Insertion of the planar molecule between DNA base pairs. | DNA bases (Guanine, Cytosine, etc.) | Planar tricyclic acridine core |

| Hydrophobic | Interaction between nonpolar surfaces. | ILE, VAL, LEU, ALA | Aromatic ring system |

| π-π Stacking | Stacking of aromatic rings. | PHE, TRP, TYR | Aromatic acridine core |

| Hydrogen Bonding | Electrostatic attraction involving a hydrogen atom. | LYS, GLU, ASN, GLN | Ring Nitrogen, Thione Sulfur |

| Halogen Bonding | Noncovalent interaction involving a halogen atom. | Backbone carbonyls, SER, THR | 2-Bromo substituent |

Elucidation of Structure-Activity Relationships (SAR) for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent analogues. For acridine and thioacridone derivatives, SAR analyses have revealed several key physicochemical parameters that correlate with cytotoxicity and the mechanism of action. nih.govnih.govnih.govfrontiersin.org

The primary mechanism for many acridine derivatives is DNA intercalation, and SAR studies confirm that the electronic and steric properties of the molecule are critical for this interaction. nih.gov The planar, electron-deficient tricyclic system is essential. Substituents on this ring system can modulate activity significantly.

Lipophilicity (logP): The hydrophobicity of the molecule, often quantified by its partition coefficient (logP), plays a vital role. A balanced lipophilicity is required for the compound to traverse cell membranes and reach its intracellular targets. QSAR analyses have shown a correlation between logP and both DNA binding and cytotoxicity for thioacridone derivatives. nih.gov

Polar Surface Area (PSA): PSA is related to a molecule's ability to form hydrogen bonds and influences its permeability across membranes. It has also been identified as a significant parameter in QSAR models for thioacridones. nih.gov

Molar Refractivity: This parameter relates to the volume of the molecule and its polarizability. It has been correlated with the DNA binding and cytotoxic activity of thioacridone analogues, suggesting that the size, shape, and electronic properties of the substituents are important for effective target interaction. nih.gov

Substituent Effects: The nature and position of substituents on the acridine ring are critical. The presence of the bromine atom on 2-Bromoacridine-9(10H)-thione, an electron-withdrawing group, alters the electronic distribution of the aromatic system, which can influence its stacking interactions with DNA and protein targets. Side chains, particularly those containing basic amine groups, can enhance DNA binding affinity through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.gov The replacement of the carbonyl oxygen at position 9 with a sulfur atom (to form a thione) also significantly modifies the molecule's electronic properties and potential for hydrogen bonding.

These SAR insights suggest that the antitumor activity of 2-Bromoacridine-9(10H)-thione is a finely tuned consequence of its specific structural features, which govern its ability to intercalate with DNA, interact with proteins, and induce oxidative stress.

| Structural / Physicochemical Feature | Influence on Biological Activity |

| Planar Tricyclic Acridine Core | Essential for DNA intercalation and π-π stacking interactions with protein targets. nih.gov |

| Thione Group (C=S) at C9 | Modifies electronic properties and hydrogen bonding capacity compared to an oxo-group (C=O). |

| Bromo-Substituent at C2 | Acts as an electron-withdrawing group, influencing electronic distribution and enabling potential halogen bonding. |

| Lipophilicity (logP) | Affects membrane permeability and target engagement; correlated with cytotoxicity. nih.gov |

| Side Chains (in analogues) | Basic side chains can enhance DNA binding affinity through electrostatic interactions. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromoacridine-9(10H)-thione, and how can reaction conditions be optimized?

- Methodology : Bromination of acridine-thione precursors using N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at 60–80°C under inert atmosphere is a common approach. Optimization involves adjusting molar ratios (e.g., 1:1.2 for acridine-thione:NBS) and reaction time (typically 12–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR spectroscopy .

Q. How can the crystal structure of 2-Bromoacridine-9(10H)-thione be determined, and which software tools are essential for analysis?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELX (SHELXL for refinement) to solve the structure, and ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions (e.g., π-π stacking, hydrogen bonds). Report space group, unit cell parameters, and R-factors (e.g., for high-quality data). Compare with analogous structures like pyrazine-2(1H)-thione (monoclinic ) to identify lattice deviations .

Q. What spectroscopic techniques are suitable for characterizing 2-Bromoacridine-9(10H)-thione’s electronic properties?

- Methodology : UV-Vis spectroscopy (in DMSO, λ~250–400 nm) identifies π→π* and n→π* transitions. Fluorescence spectroscopy (excitation at 350 nm) evaluates emission profiles. FT-IR confirms thione (C=S stretch ~1200–1250 cm) and Br-C vibrations (~550 cm). Cross-validate with DFT calculations (B3LYP/6-31G*) for electronic state assignments .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 2-Bromoacridine-9(10H)-thione in radical polymerization or DNA intercalation?

- Methodology : Use Gaussian or ORCA software for DFT calculations. Employ the B3LYP functional with a def2-TZVP basis set to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with experimental UV-Vis data to validate electronic transitions. For polymerization studies, simulate bond dissociation energies (BDEs) of C–Br and C=S bonds to predict initiation efficiency .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC values in anticancer assays)?

- Methodology : Standardize assay conditions: use MTT assays with consistent cell lines (e.g., HeLa, MCF-7) and incubation times (48–72 hours). Validate solubility in DMSO (<0.1% v/v) to avoid cytotoxicity artifacts. Perform dose-response curves in triplicate and analyze via nonlinear regression (GraphPad Prism). Cross-check with molecular docking (AutoDock Vina) to correlate activity with DNA-binding affinity or topoisomerase inhibition .

Q. How does bromine substitution influence the photophysical and redox properties of acridine-thione derivatives?